4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid

説明

4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile. Common reaction conditions include ambient temperature or mild heating .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors has been explored to enhance efficiency and scalability. These reactors allow for better control over reaction conditions and can lead to higher yields and purities .

化学反応の分析

Types of Reactions

4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.

Coupling Reactions: It can be used in peptide synthesis through coupling reactions with carboxylic acids

Common Reagents and Conditions

Deprotection: TFA in dichloromethane, HCl in methanol.

Substitution: Various alkyl halides or acyl chlorides.

Coupling: Carbodiimides such as EDC or DCC in the presence of a base

Major Products Formed

Deprotection: The primary amine and carbon dioxide.

Substitution: Boc-protected secondary amines.

Coupling: Boc-protected peptides

科学的研究の応用

4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a protecting group for amines in organic synthesis.

Biology: In the synthesis of peptides and proteins.

Medicine: In the development of pharmaceuticals, particularly peptide-based drugs.

Industry: In the production of fine chemicals and intermediates for various applications

作用機序

The mechanism of action of 4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a carbocation intermediate, which is then eliminated to release the free amine and carbon dioxide .

類似化合物との比較

Similar Compounds

- 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

- 4-((tert-Butoxycarbonyl)amino)methylbenzoic acid

- 4-((tert-Butoxycarbonyl)amino)phenylboronic acid

Uniqueness

4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The ethyl group offers slightly different steric and electronic properties compared to similar compounds with methyl or phenyl groups, making it suitable for specific synthetic applications .

生物活性

4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid, also known as a tert-butoxycarbonyl (Boc) protected amino acid, is a compound of interest in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

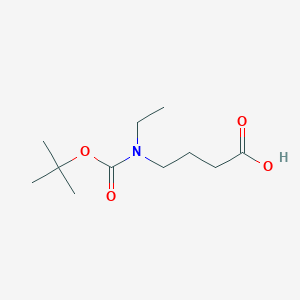

The compound has the following structure:

Key Features:

- The tert-butyloxycarbonyl (Boc) group is commonly used to protect amines during synthesis.

- The ethyl group enhances the lipophilicity of the molecule, potentially affecting its biological interactions.

Research indicates that compounds with similar structures can modulate various biological pathways. The mechanisms through which this compound may exert its effects include:

- Inhibition of Enzymes : Compounds with Boc protection have shown potential in inhibiting specific enzymes, which could lead to therapeutic benefits in conditions like cancer and metabolic disorders.

- Modulation of Signaling Pathways : The ability to influence pathways such as TGF-β signaling has been noted in related compounds, suggesting a potential for anti-inflammatory and anti-cancer activities .

Biological Activity

The biological activity of this compound has been assessed in various studies:

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects on cancer cell lines. For example, derivatives showed significant inhibition of glioblastoma and colorectal cancer cells . The mechanism often involves inducing apoptosis or cell cycle arrest.

- Neuroprotective Effects : Research on functionalized amino acids indicates that modifications can enhance their ability to inhibit GABA uptake, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Properties : Some studies have reported that amino acid derivatives exhibit antimicrobial activity, which could be beneficial in treating infections.

Case Study 1: Inhibition of Cancer Cell Growth

A study involving a series of Boc-protected amino acids demonstrated that specific structural modifications led to increased potency against cancer cell lines. For instance, the introduction of an ethyl group significantly enhanced the compound's ability to induce apoptosis in glioblastoma cells.

| Compound | Structure | IC50 (µM) | Effect |

|---|---|---|---|

| A | Boc-NH-Et | 10 | High |

| B | Boc-NH-Me | 30 | Moderate |

Case Study 2: Neuroprotective Activity

In a study focusing on GABA transporters, several Boc-protected amino acids were tested for their inhibitory effects. The results indicated that certain modifications led to enhanced binding affinity and inhibition rates.

| Compound | GAT Subtype | Inhibition Rate (%) |

|---|---|---|

| A | GAT1 | 85 |

| B | GAT2 | 70 |

特性

IUPAC Name |

4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-12(8-6-7-9(13)14)10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXUDWYHHDGVRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727296 | |

| Record name | 4-[(tert-Butoxycarbonyl)(ethyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121527-35-2 | |

| Record name | 4-[(tert-Butoxycarbonyl)(ethyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。